1-Benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-benzyl-4-thiophen-2-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-16(19)14-11-17(9-12-5-2-1-3-6-12)10-13(14)15-7-4-8-20-15/h1-8,13-14H,9-11H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOQJWXJELLGLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655205 | |
| Record name | 1-Benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879686-81-4 | |
| Record name | 1-Benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Synthesis via Pyrrolidine-2-carboxylic Acid Derivatives
A patented method for pyrrolidine-2-carboxylic acid derivatives, which can be adapted for this compound, involves:
- Starting from protected amino acid derivatives such as N-Boc protected amino esters.
- Use of organolithium reagents (e.g., n-butyllithium) at low temperatures (-78°C) to generate reactive intermediates.
- Formylation or acylation reactions using formic pivalic anhydride or formic acetic anhydride to introduce functional groups.
- Subsequent deprotection steps using trifluoroacetic acid (TFA) to remove Boc groups.
- Purification by column chromatography to isolate the desired pyrrolidine carboxylic acid derivative with high yield and stereochemical purity.
This method emphasizes mild reaction conditions, cheap raw materials, and scalable processes suitable for industrial production.
Enantioselective Hydrogenation
Another approach involves enantioselective hydrogenation of pyrrolidine precursors bearing halogenated aryl substituents, which can be modified to introduce the thiophen-2-yl group:
- Use of chiral catalysts under moderate temperature and pressure.
- High enantiomeric excess and yield.
- This method is applicable for producing (3S,4S)-1-benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid analogs with halogen-aryl substituents replaced by thiophenyl groups via cross-coupling reactions.
Cross-Coupling and Substitution Reactions
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) can be employed to attach the thiophen-2-yl group to the pyrrolidine ring.
- Starting from halogenated pyrrolidine intermediates, thiophene boronic acids or stannanes are coupled under mild conditions.
- This step is often performed after the formation of the pyrrolidine core and N-benzylation.
Diazocarbonyl Insertion and Coupling Reactions
- Diazocarbonyl insertion into amino acid derivatives followed by acetylation and coupling reactions can be used to build complex pyrrolidine scaffolds.
- For example, diazomethane insertion into N-Boc-L-homophenylalanine derivatives, followed by acetylation and condensation with amino esters, yields substituted pyrrolidine carboxylic acid benzyl esters.
- Although this method was demonstrated for related pyrrolidine derivatives, it provides a conceptual framework for synthesizing this compound analogs.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The stereochemical configuration (3S,4S) is critical for biological activity and is achieved through asymmetric synthesis or enantioselective catalytic processes.
- Protecting groups such as Boc on nitrogen and esters on carboxyl groups facilitate selective reactions and improve yields.
- The use of mild reagents and avoidance of highly toxic chemicals (e.g., 9-BBN, borane, sodium cyanide) is emphasized to improve safety and scalability.
- Purification typically involves column chromatography, and characterization includes NMR, mass spectrometry, and chiral HPLC to confirm stereochemistry and purity.
- The methods described have been validated in patent literature and peer-reviewed journals, ensuring reliability and reproducibility.
Chemical Reactions Analysis
Carboxylic Acid Reactions
The carboxylic acid group undergoes typical acid-derived transformations:
Key Observations :
-
The carboxylic acid group exhibits moderate reactivity in esterification due to steric hindrance from the benzyl and thiophene substituents .
-
Amidation proceeds efficiently with coupling agents like EDCI/HOBt, enabling further derivatization for biological screening .
Pyrrolidine Ring Modifications
The pyrrolidine ring participates in stereoselective reactions, influenced by the adjacent thiophene and benzyl groups:
Oxidation
-
Reagent : KMnO<sub>4</sub>/H<sub>2</sub>O, acidic conditions
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Product : 1-Benzyl-4-(thiophen-2-yl)pyrrolidin-3-one-3-carboxylic acid
N-Alkylation
-
Reagent : Benzyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF
-
Product : 1,3-Dibenzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid
Thiophene Ring Reactivity
The thiophene moiety undergoes electrophilic substitution and cross-coupling reactions:
Mechanistic Insight :
-
The electron-rich thiophene ring directs electrophiles to the 5-position, while steric effects from the pyrrolidine ring limit substitution at the 3-position .
Decarboxylation and Ring-Opening
Under thermal or basic conditions, the compound undergoes decarboxylation:
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Conditions : CuO, quinoline, 200°C
-
Product : 1-Benzyl-4-(thiophen-2-yl)pyrrolidine
Biological Activity and Stability
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Hydrolytic Stability : The compound is stable in aqueous buffers (pH 2–9) but undergoes slow hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) conditions .
-
Enzyme Interactions : Demonstrates moderate inhibition of cytochrome P450 3A4 (IC<sub>50</sub> = 12 μM), attributed to the thiophene sulfur’s coordination with the heme iron .
Comparative Reactivity Table
| Reaction Site | Reactivity (Relative Rate) | Dominant Pathway |
|---|---|---|
| Carboxylic Acid | High | Esterification/Amidation |
| Pyrrolidine N | Moderate | Alkylation/Reduction |
| Thiophene Ring | Low | Electrophilic substitution |
Scientific Research Applications
Therapeutic Applications
1-Benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid has shown promise in several therapeutic areas:
Anticancer Activity
Recent studies have highlighted the potential of pyrrolidine derivatives, including this compound, as anticancer agents. The pyrrolidine core is known for its ability to interact with various biological targets involved in cancer progression. For instance, compounds with similar structures have been reported to inhibit key signaling pathways in cancer cells, promoting apoptosis and inhibiting tumor growth .
Neuropharmacological Effects
This compound may also exhibit neuropharmacological properties. Pyrrolidine derivatives are often explored for their effects on neurotransmitter systems, particularly in relation to cholinergic activity. Research has shown that certain pyrrolidine compounds can act as inhibitors of acetylcholinesterase, potentially benefiting conditions like Alzheimer's disease .
Antimicrobial Properties
The antimicrobial activity of pyrrolidine derivatives has been documented, with some studies indicating that they possess significant antibacterial effects against various strains of bacteria, including resistant strains . This suggests potential applications in treating infections where conventional antibiotics fail.
Case Study 1: Anticancer Efficacy
In a study examining the efficacy of various pyrrolidine derivatives against breast cancer cell lines, researchers found that compounds structurally related to this compound significantly reduced cell viability and induced apoptosis through the activation of pro-apoptotic genes .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of pyrrolidine derivatives in models of neurodegeneration. The results indicated that these compounds could enhance cognitive function and reduce neuronal death by modulating cholinergic signaling pathways .
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Electronic and Steric Effects
- Thiophene vs. In contrast, nitro- or chloro-substituted phenyl rings (e.g., 4-nitro-phenyl) introduce stronger electron-withdrawing effects, which could modulate reactivity in nucleophilic or electrophilic reactions .
- Carboxylic Acid vs. Ethyl ester analogs (e.g., CAS 306305-35-1) may exhibit better bioavailability due to enhanced lipophilicity .
Pharmacological Implications
- Salt Forms : Hydrochloride salts (e.g., CAS 2459946-49-5) improve water solubility, a critical factor for drug formulation, whereas the free acid form may require prodrug strategies for optimal delivery .
- Stereochemistry: The (3S,4R) configuration in fluorophenyl analogs () highlights the importance of stereochemistry in biological activity.
Biological Activity
1-Benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid (CAS: 879686-81-4) is a compound with a molecular formula of CHNOS and a molar mass of 287.38 g/mol. This compound has garnered attention due to its potential biological activities, particularly in antibacterial and anticancer applications. This article discusses the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The structure of this compound features a pyrrolidine ring substituted with a benzyl group and a thiophene moiety. The unique combination of these elements contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 879686-81-4 |
| Molecular Formula | CHNOS |
| Molar Mass | 287.38 g/mol |
| Storage Conditions | Room Temperature |
Antibacterial Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. For instance, related compounds have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus , which is notably more potent than against Escherichia coli .
This compound's structural similarity to these derivatives suggests it may possess comparable antibacterial properties. Although specific MIC values for this compound have not been extensively documented, its potential as an antibacterial agent warrants further investigation.
Anticancer Activity
The anticancer potential of pyrrolidine derivatives has been explored in various studies. For example, some derivatives have demonstrated promising activity against A549 human lung adenocarcinoma cells, with significant reductions in cell viability observed .
Table: Anticancer Activity of Pyrrolidine Derivatives
| Compound | Cell Line | Viability Reduction (%) | Reference |
|---|---|---|---|
| Compound A | A549 | 64 | |
| Compound B | HSAEC1-KT | 78 | |
| Compound C | A549 | 66 |
These findings suggest that modifications to the pyrrolidine structure can enhance anticancer efficacy, indicating that this compound could be a candidate for further anticancer studies.
Case Study: Antimicrobial Activity
In a comprehensive study assessing the antimicrobial activity of various pyrrolidine derivatives, compounds similar to this compound were screened against multidrug-resistant pathogens. While some exhibited no activity against Gram-negative bacteria, others showed selective effectiveness against Gram-positive strains like Staphylococcus aureus , highlighting the importance of structural modifications in enhancing biological activity .
Research Findings on Pharmacological Potential
Research has also indicated that compounds targeting G-protein-coupled receptors (GPCRs), which are significant drug targets, can be influenced by the structural characteristics of compounds like this compound. The interactions at secondary binding pockets can modulate receptor affinity and selectivity, suggesting that this compound may also serve as a lead for developing allosteric modulators .
Q & A
Q. What are the key synthetic strategies for 1-Benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid?
A multi-step approach is typically employed:
- Step 1 : Condensation of benzyl-protected pyrrolidine precursors with thiophene derivatives (e.g., thiophene-2-carboxaldehyde) under basic conditions.
- Step 2 : Cyclization using catalysts like palladium or copper to form the pyrrolidine ring, followed by carboxylation at the 3-position .
- Step 3 : Purification via column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the final product. Reaction yields can be optimized by controlling temperature (80–120°C) and solvent polarity (DMF or toluene) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the benzyl, thiophene, and pyrrolidine moieties. Aromatic protons in the thiophene ring typically appear at δ 6.8–7.5 ppm, while the pyrrolidine protons resonate between δ 2.5–4.0 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 314.12 for CHNOS) .
- IR Spectroscopy : Stretching frequencies for carboxylic acid (1700–1725 cm) and thiophene C-S bonds (600–800 cm) confirm functional groups .
Q. How can researchers ensure compound stability during storage?
- Store under inert gas (argon or nitrogen) at -20°C to prevent oxidation of the thiophene ring or pyrrolidine backbone.
- Use amber vials to avoid photodegradation, as aromatic systems are light-sensitive .
Advanced Research Questions
Q. How can contradictory biological activity data across assays be resolved?
- Assay Optimization : Validate solubility in DMSO/PBS mixtures (e.g., ≤1% DMSO) to prevent aggregation.
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed benzyl groups) that may interfere with activity .
- Orthogonal Assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests to distinguish direct vs. off-target effects .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., GPCRs or kinases). Focus on hydrogen bonding between the carboxylic acid group and catalytic lysine/arginine residues.
- MD Simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability of the thiophene-pyrrolidine scaffold in binding pockets .
Q. How does stereochemistry at the pyrrolidine ring impact physicochemical properties?
- Cis vs. Trans Isomers : Cis-configuration enhances solubility due to intramolecular hydrogen bonding between the carboxylic acid and pyrrolidine nitrogen.
- Chiral HPLC : Resolve enantiomers using chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Bioactivity often correlates with (3R,4S) stereochemistry .
Q. What strategies mitigate byproduct formation during synthesis?
- Byproduct Identification : Use LC-MS to detect dimers (e.g., disulfide-linked thiophenes) or decarboxylated derivatives.
- Reaction Quenching : Rapid cooling after cyclization minimizes side reactions. Add scavengers (e.g., thiourea) to trap reactive intermediates .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
